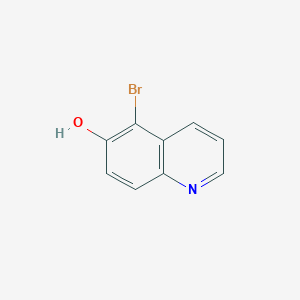

5-Bromoquinolin-6-ol

Description

Research Significance of Halogenated Quinoline Derivatives within Organic Chemistry

Halogenated quinoline derivatives represent a significant class of compounds in organic chemistry due to their wide-ranging utility. The introduction of a halogen atom, such as bromine, onto the quinoline scaffold can profoundly influence the molecule's physical and chemical properties. This alteration can enhance lipophilicity, modify electronic effects, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions.

These derivatives serve as crucial intermediates in the synthesis of a multitude of complex organic molecules. For instance, brominated quinolines are key precursors in the construction of novel heterocyclic systems and in the development of compounds with specific biological or material science applications. The carbon-bromine bond can be readily converted into new carbon-carbon or carbon-heteroatom bonds, allowing for the diversification of the quinoline core.

Historical Context and Evolution of Quinoline Chemistry Relevant to 5-Bromoquinolin-6-ol

The chemistry of quinoline dates back to the 19th century, with its initial isolation from coal tar. The development of synthetic methods to construct the quinoline ring system, such as the Skraup and Doebner-von Miller reactions, laid the foundation for the exploration of its derivatives.

The synthesis of halogenated quinolines, including bromoquinolines, evolved with the advancement of synthetic methodologies. Early methods often involved direct halogenation of the quinoline ring, which could sometimes lead to mixtures of isomers. More contemporary and regioselective methods have since been developed.

A significant advancement in quinoline chemistry that is relevant to compounds like this compound is the use of precursors like 4-bromoaniline in cyclization reactions to form the quinoline core with a predefined bromine position. atlantis-press.com For example, the synthesis of 6-bromoquinolin-4-ol has been achieved through the reaction of 4-bromoaniline with other reagents, followed by a cyclization step. atlantis-press.com This intermediate can then be further modified. The total synthesis of natural products like (±)-distomadines A and B has utilized a 5-bromoquinoline intermediate, highlighting the importance of such compounds in accessing complex molecular architectures. acs.org

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related halogenated quinolines is diverse. These compounds are actively being investigated as intermediates in the synthesis of novel organic materials and biologically active molecules. For example, some quinoline derivatives have been explored for their potential as antagonists for Toll-like receptors (TLR) 7 and 8, which are implicated in autoimmune diseases. google.com

The future directions for research on this compound are likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Creating more efficient and environmentally benign methods for the synthesis of this compound and its derivatives.

Medicinal Chemistry: Utilizing this compound as a scaffold to design and synthesize new therapeutic agents. The bromine atom can be used as a handle for introducing various pharmacophores.

Materials Science: Exploring the use of this compound in the development of new functional materials, such as organic light-emitting diodes (OLEDs) or sensors, by leveraging the electronic properties of the quinoline ring.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily focused on its synthetic utility and the exploration of the properties of its derivatives. The main objectives of this research include:

Synthesis and Characterization: To develop and optimize synthetic routes to this compound and to fully characterize its physical and chemical properties.

Reaction Chemistry: To investigate the reactivity of the bromine and hydroxyl groups to understand and expand its utility as a synthetic intermediate. This includes exploring its participation in various coupling reactions and other transformations.

Exploration of Derivatives: To synthesize a library of derivatives from this compound and to study their chemical and physical properties. This can lead to the discovery of new compounds with interesting characteristics for various applications.

Propriétés

IUPAC Name |

5-bromoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEFDTSINGDBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361250 | |

| Record name | 5-bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115581-09-4 | |

| Record name | 5-bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5-bromoquinolin-6-ol

Regioselective Synthesis Strategies for 5-Bromoquinolin-6-ol

Achieving the desired 5-bromo, 6-hydroxy substitution pattern on the quinoline scaffold requires precise control over reaction conditions and a strategic selection of synthetic routes. The electronic properties of the quinoline ring, which is composed of a benzene ring fused to a pyridine ring, influence the positions of electrophilic and nucleophilic attacks.

Direct Bromination Protocols and Control of Poly-bromination

Direct bromination of a pre-formed quinolin-6-ol presents a significant challenge in controlling regioselectivity. The hydroxyl group at the C-6 position is an activating, ortho-, para-directing group, which would favor electrophilic substitution at the C-5 and C-7 positions. Therefore, direct bromination of quinolin-6-ol would likely lead to a mixture of this compound and 7-bromoquinolin-6-ol, along with di-brominated products.

To achieve regioselective bromination at the 5-position, specific strategies are required. One approach involves the use of a bulky brominating agent to sterically hinder attack at the C-7 position. Another method relies on modifying the electronic properties of the substrate to favor bromination at the desired position. For instance, in related quinoline systems, the choice of solvent and temperature has been shown to significantly impact the regiochemical outcome of bromination. In some cases, bromination of 8-substituted quinolines has been shown to yield a mixture of mono- and di-bromo derivatives, highlighting the difficulty in controlling the reaction. acgpubs.org A study on the bromination of 6-substituted quinolines showed that two products were formed, with the major product being brominated at the 5-position. sci-hub.ru

Controlling poly-bromination is another critical aspect. The use of a stoichiometric amount of the brominating agent, such as N-Bromosuccinimide (NBS), and low reaction temperatures can help to minimize the formation of di- and poly-brominated byproducts. nih.gov Continuous flow methods for bromination, which involve the in-situ generation of bromine, offer a safer and more controlled alternative to traditional batch processes, potentially reducing the formation of unwanted side products. researchgate.net

Table 1: Factors Influencing Direct Bromination of Quinolines

| Factor | Influence on Regioselectivity and Poly-bromination |

| Brominating Agent | Bulky agents may favor less sterically hindered positions. |

| Solvent | Can influence the reactivity and selectivity of the brominating agent. |

| Temperature | Lower temperatures generally increase selectivity and reduce poly-bromination. |

| Substituents | The electronic nature and position of existing substituents direct incoming electrophiles. |

| Stoichiometry | Precise control of the amount of brominating agent is crucial to avoid over-bromination. |

Multi-step Synthetic Routes to this compound Precursors

Due to the challenges of direct bromination, multi-step synthetic sequences are often employed to construct the this compound scaffold with the desired substitution pattern. solubilityofthings.com These routes typically involve the synthesis of a substituted aniline or a related precursor, which is then cyclized to form the quinoline ring.

The aza-Michael addition is a key reaction in the formation of the quinoline core. mdpi.com In the context of this compound synthesis, this would typically involve the reaction of a suitably substituted aniline with an α,β-unsaturated carbonyl compound. For example, a 4-bromo-3-amino-phenol could be reacted with an appropriate three-carbon building block. The reaction can be catalyzed by various promoters, including acids, bases, and even enzymes. researchgate.net Ruthenium-catalyzed aza-Michael additions have also been developed for the synthesis of substituted quinolines. dartmouth.edursc.org A modified Conrad–Limpach reaction, which involves an aza-Michael addition followed by thermal cyclization, has been used to prepare a 6-benzyloxy-4-quinolone, a precursor that could potentially be converted to this compound. acs.org

Alkylation reactions are crucial for introducing substituents onto the quinoline scaffold. orientjchem.org While not directly forming the quinoline ring itself, alkylation of a pre-formed quinoline derivative can be a key step in a multi-step synthesis. For instance, a quinolin-6-ol could be protected as a benzyloxy ether, followed by other transformations, and then the protecting group can be removed. acs.org Palladium-catalyzed alkylation of quinolines has been reported, offering a method for C-H functionalization. mdpi.com Intramolecular alkylation has also been used to synthesize tricyclic scaffolds containing a quinoline ring. rsc.org

Several named reactions are used to construct the quinoline ring, and the choice of method depends on the desired substitution pattern. organic-chemistry.org

Skraup-Doebner-von Miller Synthesis : This method involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, generated in situ from glycerol or other precursors, in the presence of an acid and an oxidizing agent. pharmaguideline.com To synthesize this compound, one would need to start with 4-bromo-3-aminophenol.

Combes Synthesis : This reaction condenses an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions. iipseries.org

Conrad-Limpach-Knorr Synthesis : This method involves the reaction of anilines with β-ketoesters. The reaction conditions (temperature) can be tuned to favor the formation of either 4-quinolones or 2-quinolones. orientjchem.orgpharmaguideline.com

Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. orientjchem.orgpharmaguideline.com

Gould-Jacobs Reaction : This reaction utilizes an aniline and an alkoxymethylenemalonic ester to produce quinolines. iipseries.org

Pfitzinger Reaction : This method uses isatin and a carbonyl compound to synthesize quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org

A key step in many of these syntheses is the thermal cyclization, which often requires high temperatures. nih.gov For example, the synthesis of 6-bromoquinolin-4-ol, a potential intermediate, involves a cyclization step at high temperature in diphenyl ether. atlantis-press.com

Table 2: Comparison of Cyclization Methodologies for Quinoline Synthesis

| Reaction Name | Starting Materials | Key Features |

| Skraup-Doebner-von Miller | Aniline, Glycerol (or equivalent), Acid, Oxidizing Agent | Harsh conditions, but uses simple starting materials. pharmaguideline.com |

| Combes | Aniline, 1,3-Dicarbonyl Compound | Forms a β-amino enone intermediate. iipseries.org |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature control determines product (2- or 4-quinolone). orientjchem.orgpharmaguideline.com |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Compound with active methylene group | Base- or acid-catalyzed condensation. orientjchem.orgpharmaguideline.com |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic Ester | Leads to 4-hydroxyquinolines. iipseries.org |

| Pfitzinger | Isatin, Carbonyl Compound | Produces quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org |

Alkylation Reactions in Quinoline Scaffold Assembly

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted quinolines, although they are more commonly used for C-C or C-N bond formation on a pre-existing quinoline ring rather than for the initial ring synthesis. molaid.comnih.gov However, a retrosynthetic approach could involve the formation of a key intermediate via a cross-coupling reaction. For example, a Suzuki-Miyaura coupling could be used to introduce a functional group that facilitates the subsequent cyclization. acs.org Palladium-catalyzed reactions are also used to functionalize halo-quinolines, which could be a strategy to introduce the hydroxyl group or other functionalities after the quinoline core is formed. nih.gov For instance, a di-halo-quinoline could be selectively functionalized at one position, followed by conversion of the second halogen to a hydroxyl group.

Application of Suzuki-Miyaura Cross-Coupling in Synthesis

The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile method for forming carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. beilstein-journals.org In the context of this compound, the bromine atom at the C5 position serves as an excellent handle for such transformations, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

The general mechanism proceeds through a catalytic cycle involving a palladium complex. Key steps include:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. ajol.info

This methodology is widely applied in the synthesis of complex pharmaceutical intermediates and functional materials due to its mild reaction conditions and tolerance of diverse functional groups. beilstein-journals.org For instance, coupling this compound with various arylboronic acids in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃ or K₂CO₃) would yield a library of 5-aryl-quinolin-6-ol derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction and can be adapted for various substrates.

Nucleophilic Aromatic Substitution (NAS) and Electrophilic Substitution Strategies

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic SN2 reactions, the common mechanism for NAS is the SNAr (addition-elimination) pathway. govtpgcdatia.ac.inpressbooks.pub This process requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex. govtpgcdatia.ac.in

For this compound, the hydroxyl group (-OH) at C6 is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, the quinoline nitrogen itself is electron-withdrawing, and the reaction may be possible under forcing conditions with a very strong nucleophile. wikipedia.org The displacement of the bromine atom at C5 by a nucleophile would be challenging but could potentially be achieved under high temperatures or with specialized reagents.

Electrophilic Aromatic Substitution

In contrast to NAS, electrophilic aromatic substitution is favored on electron-rich rings. The hydroxyl group at the C6 position of this compound is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the quinoline system, this corresponds to the C5 and C7 positions. Since the C5 position is already occupied by a bromine atom, further electrophilic substitution is strongly directed to the C7 position.

Typical electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂), or sulfonation (using SO₃/H₂SO₄) would be expected to yield the corresponding 7-substituted-5-bromoquinolin-6-ol derivative. The nitrogen in the quinoline ring deactivates the pyridine ring towards electrophilic attack, thus favoring substitution on the benzene ring. arsdcollege.ac.in

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The primary synthesis of this compound involves the direct electrophilic bromination of 6-hydroxyquinoline. The optimization of this reaction is critical to maximize the yield of the desired mono-brominated product and minimize the formation of byproducts, such as the 5,7-dibromo derivative.

Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are paramount in controlling the selectivity of the bromination process. Polar aprotic solvents can stabilize the bromonium ion intermediate, favoring mono-substitution, while lower temperatures decrease the reaction kinetics, suppressing over-bromination.

| Solvent | Temperature | Observation | Reference |

|---|---|---|---|

| Chloroform (CHCl₃) | Room Temperature | Predominantly yields the 5,7-dibromo byproduct. | |

| Acetonitrile (CH₃CN) | 0°C | High selectivity for the 5-bromo mono-substituted product. | |

| Glacial Acetic Acid (AcOH) | 50°C | Improves selectivity for mono-bromination compared to stronger acids like H₂SO₄. | |

| Various | -10°C to 0°C | Generally suppresses di-bromination by slowing reaction kinetics. |

Stoichiometric Control and Catalyst Selection

Precise control over the amount of the brominating agent is crucial for selective mono-bromination. Using a slight excess can lead to the formation of di-substituted products. Additionally, certain catalysts can be employed to enhance reaction efficiency and selectivity.

| Factor | Condition | Effect on Synthesis | Reference |

|---|---|---|---|

| Stoichiometry (Br₂) | 1.0–1.2 equivalents | Favors formation of the mono-brominated product, this compound. | |

| >1.2 equivalents | Leads to significant formation of the 5,7-dibromo-quinolin-6-ol byproduct. | ||

| Catalyst | CaBr₂ in water | The Ca²⁺ ions can stabilize bromide intermediates, reducing side reactions and allowing the reaction to proceed at room temperature with good yield. | |

| Brominating Agent | N-Bromosuccinimide (NBS) | Can be used as an alternative to molecular bromine, often providing better control and selectivity in solvents like acetic acid. | vulcanchem.com |

Mechanistic Elucidation of Reaction Pathways for this compound Formation

The formation of this compound via electrophilic bromination of 6-hydroxyquinoline proceeds through a well-established mechanism for electrophilic aromatic substitution.

Generation of the Electrophile : The brominating agent (e.g., Br₂) is polarized, creating a potent electrophile, Br⁺. This can be facilitated by a Lewis acid catalyst, although the highly activated quinoline ring may not require one.

Electrophilic Attack : The π-electron system of the benzene ring of 6-hydroxyquinoline acts as a nucleophile, attacking the electrophilic bromine. The hydroxyl group at C6 is a strong ortho-, para-director, making the C5 and C7 positions the most electron-rich and susceptible to attack. The attack at the C5 position leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Resonance Stabilization : The positive charge of the sigma complex is delocalized across the aromatic system, including onto the oxygen atom of the hydroxyl group, which provides significant stabilization.

Deprotonation : A weak base (such as water or the bromide ion) removes the proton from the C5 position. This step restores the aromaticity of the ring, leading to the final product, this compound.

The regioselectivity favoring the C5 position is governed by the powerful electron-donating resonance effect of the hydroxyl group, which outweighs the deactivating inductive effect of the ring nitrogen for substitutions on the carbocyclic ring.

Derivatization Chemistry and Structure-reactivity Relationships of 5-bromoquinolin-6-ol

Functionalization of the Quinoline Scaffold Bearing the 5-Bromo-6-hydroxyl Moiety

The quinoline ring system itself is a key structural motif found in numerous natural products and pharmacologically active compounds. actascientific.comresearchgate.net The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the benzene portion of the quinoline ring influences its reactivity. The hydroxyl group activates the ring towards electrophilic substitution, while the bromine atom can participate in various cross-coupling reactions. This dual reactivity allows for selective functionalization at different positions of the quinoline core. The inherent reactivity of the quinoline system, characterized by its bicyclic aromatic nature, also allows for modifications on the pyridine ring, although electrophilic substitution is generally directed towards the benzene ring. arsdcollege.ac.in

Synthesis of Novel 5-Bromoquinolin-6-ol Derivatives

The development of new synthetic methodologies has enabled the creation of a wide array of novel this compound derivatives. These synthetic efforts primarily focus on the chemical manipulation of the hydroxyl and bromo substituents.

Transformations Involving the Hydroxyl Group (e.g., Oxidation, Etherification)

The hydroxyl group at the C6 position is a versatile handle for derivatization.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding a quinone-type derivative. For instance, oxidation of a similar compound, 6-bromoquinolin-7-ol, to 6-bromoquinolin-7-one is achieved using potassium permanganate (KMnO4). vulcanchem.com

Etherification: The hydroxyl group can be readily converted to an ether. A notable example is the Chan-Lam C-O cross-coupling reaction, where 6-bromoquinolin-4-ol (a positional isomer) reacts with various aryl boronic acids in the presence of a copper catalyst, such as Cu(OAc)₂, to form O-arylated ether derivatives. mdpi.commdpi.com This reaction has been optimized using different solvents and bases, with a mixed solvent system of CH₃OH/H₂O (8:1) and triethylamine as the base providing excellent yields. mdpi.commdpi.com Alkylation with reagents like methyl chloroacetate has also been reported for related quinolone systems. acs.org

Table 1: Examples of Etherification Reactions of Bromo-hydroxyquinolines| Reactant | Reagent | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-bromoquinolin-4-ol | 4-methyl phenylboronic acid, Cu(OAc)₂, Et₃N | Chan-Lam Coupling | 6-bromo-4-(4-methylphenoxy)quinoline | Good to Very Good (57-92%) | mdpi.com |

| 6-benzyloxy-4-quinolone | Methyl chloroacetate | Alkylation | Not specified | Excellent | acs.org |

Substitutions at the Bromine Atom (e.g., Amination, Alkylation, Arylation)

The bromine atom at the C5 position serves as a key site for introducing structural diversity through various cross-coupling and substitution reactions.

Amination: The bromine atom can be substituted by an amino group. Nucleophilic aromatic substitution (SNAr) with ammonia, often catalyzed by copper salts like CuI at elevated temperatures, can yield the corresponding amino derivative. vulcanchem.com For example, 6-amino-5-bromoquinoline is a commercially available compound that exhibits a wide range of biological activities and can undergo further electrophilic and nucleophilic substitution reactions. thermofisher.com

Alkylation and Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds at the C5 position. This allows for the introduction of various alkyl and aryl groups. For instance, the Suzuki-Miyaura cross-coupling between a bromoquinoline and a boronic ester using a palladium catalyst like Pd(OAc)₂ with a suitable ligand (e.g., SPhos) proceeds in excellent yield. acs.org This methodology is crucial in the synthesis of complex natural products and pharmaceutical intermediates.

Table 2: Examples of Substitution Reactions at the Bromine Atom| Reactant | Reagent | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromoquinolin-7-ol | NH₃, CuI, 100°C | SNAr (Amination) | 6-Aminoquinolin-7-ol | 70% | vulcanchem.com |

| 5-bromoquinoline derivative | Alkenylboronic ester, Pd(OAc)₂, SPhos | Suzuki-Miyaura Coupling (Alkylation) | 5-alkenylquinoline derivative | Excellent | acs.org |

Formation of Heterocyclic Fusions and Hybrid Quinoline Scaffolds

The this compound scaffold can serve as a building block for the construction of more complex fused heterocyclic systems. researchgate.net The inherent reactivity of both the quinoline core and its substituents allows for annulation reactions, leading to the formation of polycyclic structures. For example, quinoline derivatives can be used to synthesize a variety of fused heterocycles, including azirinoquinolines and oxirenoquinolines. researchgate.net Furthermore, the functional groups on this compound can be utilized to create hybrid molecules by linking them to other bioactive pharmacophores. An example of this approach is the synthesis of 8-hydroxyquinoline-ciprofloxacin hybrids via the Mannich reaction. mdpi.com

Reaction Kinetics and Selectivity Studies in Derivatization

The study of reaction kinetics and selectivity is crucial for optimizing the synthesis of this compound derivatives. The relative reactivity of the hydroxyl and bromo groups often dictates the reaction conditions required for selective transformations. For instance, in Chan-Lam C-O coupling reactions of 6-bromoquinolin-4-ol, the choice of solvent and base significantly impacts the reaction yield, indicating a strong influence on the reaction kinetics. mdpi.commdpi.com Protic solvents like methanol have been shown to give good to very good yields, while aprotic solvents like DMF result in moderate yields, and ethanol gives low yields. researchgate.netresearchgate.net The use of a mixed solvent system of methanol and water can further enhance the reaction outcome. mdpi.commdpi.com

Selectivity is also a key consideration, particularly in reactions like bromination. The bromination of 8-substituted quinolines has been shown to yield a mixture of mono- and di-bromo derivatives depending on the reaction conditions and the nature of the substituent. acgpubs.orgresearchgate.net Understanding these selectivity patterns is essential for the targeted synthesis of specific isomers.

Advanced Applications in Chemical and Biological Sciences

Medicinal and Biological Research Endeavors

Investigation of Antimicrobial and Antifungal Efficacy of 5-Bromoquinolin-6-ol Derivatives

Derivatives of this compound have been the subject of extensive research to evaluate their potential as antimicrobial and antifungal agents. These studies have demonstrated that modifications to the quinoline core can lead to compounds with significant activity against a variety of pathogens.

Research has shown that derivatives of this compound exhibit notable antibacterial activity. For instance, certain derivatives bearing a 6-bromo-7-hydroxy substituent have shown minimum inhibitory concentration (MIC) values of 2–4 µg/mL against Staphylococcus aureus. vulcanchem.com The introduction of different substituents on the quinoline ring significantly influences the antibacterial potency and the spectrum of activity. researchgate.net

In one study, the replacement of a 2-hydroxy-3,5-dichloro phenyl group with a 2-hydroxy-5-bromo phenyl group in a series of pyrazoline derivatives, which can be conceptually related to quinoline structures, enhanced the antimicrobial activity against all tested bacteria, including E. coli and S. aureus. turkjps.org Another study on 6-bromoindolglyoxylamide derivatives, which share the bromo-substituted heterocyclic feature, identified compounds with enhanced antibacterial activity towards Escherichia coli. nih.gov

The antimicrobial activity of these compounds is often compared to standard antibiotics. For example, some 7-substituted quinolin-8-ol derivatives have shown antibacterial capacity comparable to nitroxoline, with MIC values of 10 μg/mL against S. aureus and 20 μg/mL against E. coli. researchgate.net

The antifungal potential of quinoline derivatives has also been a significant area of investigation. researchgate.net Studies on various derivatives have shown promising activity against several fungal pathogens. For example, some 5-hydrazonomethyl-quinolin-8-ol derivatives demonstrated good antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with some being more potent than the standard drug fluconazole. researchgate.net

The introduction of a bromo substituent can be a key factor in enhancing antifungal properties. In a series of pyrazoline derivatives, replacing a 2-hydroxy-3,5-dichloro phenyl group with a 2-hydroxy-5-bromo phenyl group led to enhanced activity against the tested fungus. turkjps.org Similarly, certain 6-bromoindolglyoxylamide derivatives exhibited moderate to excellent antifungal properties. nih.gov

A primary mechanism behind the antimicrobial action of 8-hydroxyquinoline derivatives, a class to which this compound is closely related, is their ability to chelate metal ions. By binding to essential metal ions, these compounds can disrupt metal-dependent enzymes in microorganisms, thereby inhibiting their growth and cellular processes. researchgate.net This chelation reduces the polarity of the metal ion, which can enhance the lipophilicity of the complex and facilitate its passage through the microbial cell membrane. openmedicinalchemistryjournal.com Once inside, the metal complexes can interfere with cellular respiration and protein synthesis, ultimately leading to microbial cell death. openmedicinalchemistryjournal.com

Another proposed mechanism of action for some bromo-substituted heterocyclic compounds is the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Activity against Fungal Pathogens

Anticancer and Antiproliferative Activity Research of this compound Analogues

Analogues of this compound have been synthesized and evaluated for their potential as anticancer agents, showing promising activity against a range of cancer cell lines.

Numerous studies have demonstrated the antiproliferative effects of bromo-substituted quinoline derivatives on various cancer cell lines. For instance, 5,7-dibromo-8-hydroxyquinolines have shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net Another study found that 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity against C6, HeLa, and HT29 cell lines. nih.gov

Derivatives of 6-bromo-7-hydroxyquinoline have shown antiproliferative effects with an IC50 value of 1.2 µM against the MCF-7 breast cancer cell line. vulcanchem.com Research on pyrimidine derivatives, which are also nitrogen-containing heterocycles, has identified compounds with potent activity against cell lines such as HeLa, HT29, A549, C6, and MCF7, with IC50 values often in the range of 2 to 10 μg/mL. ekb.eg

The antiproliferative activity of these compounds is often compared to standard chemotherapeutic drugs. For example, 6-bromo-5-nitroquinoline was found to have lower cytotoxic activity than 5-fluorouracil in the HT29 cell line. nih.gov

Induction of Apoptosis and Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. wikipedia.org Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.

The intrinsic pathway is triggered by cellular stress, such as DNA damage, leading to the release of pro-apoptotic proteins from the mitochondria. mdpi.commdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC). wikipedia.orgmdpi.com

Research has shown that quinoline derivatives can induce apoptosis in cancer cells. While direct studies on this compound's specific apoptotic mechanisms are still emerging, the broader family of quinolines is known to interfere with cellular signaling pathways, leading to cell death. For instance, some quinoline compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Modulation of Kinase Activity and Cellular Signaling Pathways

Protein kinases are key regulators of cellular signaling pathways, controlling processes such as cell growth, proliferation, and differentiation. google.comnih.gov Their dysregulation is frequently implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts.

Quinoline-based compounds have demonstrated significant potential as kinase inhibitors. The quinoline scaffold can be modified to target specific kinases involved in various signaling cascades. For example, reactive oxygen species (ROS) can act as second messengers to activate multiple protein kinases, including p38 mitogen-activated protein kinase (MAPK) and Akt/protein kinase B. nih.gov Studies on related quinoline structures suggest that they can modulate these pathways. For example, octacalcium phosphate has been shown to regulate the P38, JNK, Src, and AKT signaling pathways in osteoblasts. medsci.org While specific data on this compound is still developing, its structural similarity to other kinase-modulating quinolines suggests its potential in this area. epo.orggoogleapis.com

Exploration of Neuroprotective Potential

Neurodegenerative diseases are characterized by the progressive loss of neuronal cells, often involving apoptotic pathways. There is growing interest in the neuroprotective potential of 8-hydroxyquinoline derivatives. researchgate.net Some quinoline derivatives have been investigated for their ability to treat or prevent neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. google.com The neuroprotective effects of some of these compounds are attributed to their ability to chelate metal ions and reduce oxidative stress. Although direct evidence for this compound is limited, related salicyladimine derivatives have shown neuroprotective effects against ROS generation and H2O2-induced apoptosis. science.gov

Studies on Antimalarial Activity

Malaria remains a significant global health issue, with drug resistance posing a major challenge. nih.govajol.info Quinoline-containing drugs have historically been a cornerstone of antimalarial therapy. nih.gov The 7-chloroquinoline nucleus, found in chloroquine, is a key feature of many antimalarial drugs. nih.gov

Research into new quinoline derivatives aims to overcome resistance. Studies have shown that modifications to the quinoline ring and its side chains can restore activity against resistant strains of Plasmodium falciparum. nih.gov The bromine atom at position 6 in some quinoline derivatives has been correlated with improved antimalarial activity. For instance, some 6-substituted derivatives of 7-bromo-5,8-quinolinedione have shown antiplasmodial activity. researchgate.net One of the proposed mechanisms of action for some antimalarial compounds is the inhibition of hemozoin formation, a detoxification pathway for the malaria parasite. rsc.org

Enzyme Inhibition Mechanisms (e.g., JmjC Histone Demethylase)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. slideshare.net They can be classified as reversible or irreversible. libretexts.org Reversible inhibitors, which include competitive, non-competitive, and uncompetitive inhibitors, form non-covalent bonds with the enzyme. libretexts.orgsci-hub.se Irreversible inhibitors typically form covalent bonds with the enzyme's active site. libretexts.org

A notable target for enzyme inhibition is the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are involved in regulating gene expression. nih.govnih.gov Dysregulation of these enzymes is linked to various diseases, including cancer. nih.govfrontiersin.org

This compound derivatives have been investigated as inhibitors of JmjC histone demethylases. For example, 5-carboxy-8-hydroxyquinoline (IOX1), a related compound, is a broad-spectrum inhibitor of 2-oxoglutarate oxygenases, including JmjC demethylases. nih.gov Ester derivatives of IOX1 have been synthesized to improve cell permeability while retaining inhibitory activity. nih.gov The n-octyl ester of IOX1 was found to be a potent inhibitor of H3K9me3 demethylation in cells. nih.gov

Table 1: Types of Enzyme Inhibition

| Inhibition Type | Description |

|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.orgsci-hub.se |

| Non-competitive | Inhibitor binds to an allosteric site, changing the active site's shape. libretexts.orgsavemyexams.com |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. sci-hub.sedu.ac.in |

| Irreversible | Inhibitor permanently binds to the enzyme, often through covalent bonds. libretexts.orgdu.ac.in |

Antioxidant Activity Investigations

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Quinoline derivatives, particularly those with hydroxyl substitutions, have been studied for their antioxidant properties. rsc.org For example, a series of 8-hydroxyquinoline hydrazones showed varying levels of antioxidant activity. mdpi.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. While specific studies on the antioxidant activity of this compound are not extensively detailed in the provided context, the presence of the hydroxyl group on the quinoline ring suggests potential for such activity. cymitquimica.com

Role as a Lead Compound and Versatile Scaffold in Contemporary Drug Discovery Programs

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. numberanalytics.com21umas.edu.ye The process of modifying a lead compound to produce a viable drug candidate is known as lead optimization. creative-bioarray.com

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.govrsc.org This makes quinoline and its derivatives, including this compound, valuable starting points for drug discovery programs. nih.gov The bromine substituent on this compound enhances its lipophilicity and provides a site for further chemical modification, making it a versatile scaffold for creating libraries of new compounds. cymitquimica.com These modifications can lead to the development of new therapeutic agents with improved properties. creative-bioarray.com The versatility of the quinoline scaffold allows for its use in developing treatments for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govrsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-carboxy-8-hydroxyquinoline (IOX1) |

| n-octyl ester of IOX1 |

| 7-bromo-5,8-quinolinedione |

| 8-hydroxyquinoline |

| 8-hydroxyquinoline hydrazones |

| Chloroquine |

| Octacalcium phosphate |

Coordination Chemistry and Ligand Design utilizing this compound

The presence of a hydroxyl group and a nitrogen atom in the quinoline ring system of this compound makes it an excellent bidentate ligand for a wide range of metal ions. This chelating ability is the cornerstone of its application in coordination chemistry, enabling the design of metal complexes with specific structural and electronic properties.

Synthesis and Structural Characterization of Metal Complexes with this compound Ligands

Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and composition.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the O-H and C=N bonds. chemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. researchgate.net

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. nih.gov

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and coordination geometry. researchgate.net

The coordination of 5-bromo-substituted 8-quinolinol ligands to silver(I) has been demonstrated, resulting in the formation of complexes with varying nuclearity, from mononuclear to polymeric structures. researchgate.net For instance, the reaction of 5,7-dibromo-8-quinolinol with silver(I) nitrate yields a molecular complex, Ag(HdBrQ)2. researchgate.net Similarly, various transition metals like copper(I), copper(II), zinc(II), and cobalt(II) have been shown to form stable complexes with quinoline-based ligands. nih.govnih.gov The synthesis of these complexes often involves straightforward procedures at room temperature or with gentle heating. nih.govresearchgate.net

The structural analysis of these complexes reveals diverse coordination geometries around the metal center, which can range from distorted tetrahedral and square planar to trigonal bipyramidal and octahedral, depending on the metal ion and the stoichiometry of the reactants. researchgate.netnih.gov

| Ligand | Metal Ion | Resulting Complex | Characterization Techniques |

|---|---|---|---|

| 5,7-dibromo-8-quinolinol (HdBrQ) | Ag(I) | Ag(HdBrQ)2 | IR, NMR, Elemental Analysis, X-ray Diffraction researchgate.net |

| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol (H2L) | Zn(II) | [Zn(HL)2] | 1H NMR, 13C NMR, FTIR, UV-vis, Mass Spectrometry, TGA, Elemental Analysis nih.gov |

| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol (H2L) | Co(II) | [Co(HL)2(H2O)2] | 1H NMR, 13C NMR, FTIR, UV-vis, Mass Spectrometry, TGA, Elemental Analysis nih.gov |

Photophysical Properties and Luminescence of this compound Metal Complexes

Metal complexes of quinoline derivatives, including those of this compound, often exhibit interesting photophysical properties, such as fluorescence and phosphorescence. These properties are highly dependent on the nature of the metal ion, the substituents on the quinoline ring, and the coordination environment.

The luminescence of these complexes typically arises from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand (IL) transitions. nih.gov The introduction of a bromine atom at the C5 position can influence the electronic properties of the quinoline ring, thereby affecting the energy levels of the molecular orbitals involved in these transitions. mdpi.com

Studies on dimeric indium quinolinate complexes have shown that the absorption and emission properties can be tuned by varying the substituents at the C5 position of the quinolinolate moiety. mdpi.comsemanticscholar.org The absorption bands in these complexes are generally attributed to π-π* charge transfer transitions centered on the quinolinol ligand. mdpi.comsemanticscholar.org The emission spectra of these complexes can range from green to yellow, and the emission maxima can be red-shifted by increasing the electron-donating ability of the substituent at the C5 position. mdpi.comsemanticscholar.org

For example, a series of dimeric indium complexes with different substituents at the C5 position of the quinoline ring displayed emission maxima ranging from 507 nm (green) to 523 nm (yellow) in THF solution. semanticscholar.org The photoluminescence quantum yields (ΦPL) were also found to be sensitive to the nature of the substituent. mdpi.comsemanticscholar.org

| Complex | Substituent at C5 | λabs (nm) | λem (nm) | ΦPL (%) |

|---|---|---|---|---|

| Complex 1 | -CH3 | ~385 | 507 | 11.2 mdpi.comsemanticscholar.org |

| Complex 2 | -C2H5 | ~390 | 512 | 6.6 mdpi.comsemanticscholar.org |

| Complex 3 | -C6H5 | ~406 | 523 | 0.05 mdpi.comsemanticscholar.org |

Chelation Properties and Specific Metal Ion Interactions

The 8-hydroxyquinoline scaffold is a well-known chelating agent that forms stable complexes with a wide variety of metal ions. researchgate.netresearchgate.netnih.gov The deprotonation of the phenolic hydroxyl group and the presence of the nitrogen atom in the heterocyclic ring create a strong bidentate coordination site. researchgate.net This allows this compound to bind to metal ions, forming a stable five-membered ring.

The chelation properties of 8-hydroxyquinoline derivatives are crucial for their biological activities and their applications in various fields. researchgate.netnih.gov The ability to selectively bind to certain metal ions is a key feature that is being explored for therapeutic and diagnostic purposes. nih.govmdpi.com For instance, the interactions of isoquinoline alkaloids with iron and copper have been studied in the context of neurodegenerative diseases and cancer. mdpi.com While many alkaloids can chelate and reduce ferric ions, their interaction with cupric ions is often limited to reduction. mdpi.com

The selectivity of a chelating agent for a particular metal ion is influenced by factors such as the hard-soft acid-base (HSAB) principle, the geometry of the ligand, and the electronic effects of the substituents. The bromine atom in this compound can modulate the electron density on the quinoline ring, which in turn can affect its affinity for different metal ions.

Catalysis and Asymmetric Synthesis Applications of this compound Analogues

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. researchgate.netdiva-portal.orgsnnu.edu.cn Quinoline-based structures, including analogues of this compound, have been successfully employed in the design of chiral ligands for a variety of catalytic transformations. researchgate.net

Development of this compound Derived Chiral Ligands

Chiral ligands derived from the quinoline scaffold can be synthesized through various strategies. researchgate.netdiva-portal.org A common approach involves the introduction of a chiral moiety at a suitable position on the quinoline ring. This can be achieved by reacting a functionalized quinoline, such as an amino or halo derivative, with a chiral building block.

For example, chiral pyridine-containing ligands have been synthesized and applied in asymmetric catalysis. diva-portal.org These ligands often feature a chiral center in a side chain attached to the pyridine or quinoline ring. The synthesis of C2-symmetric 2,2'-bipyridines, for instance, can be achieved through the nickel-mediated homocoupling of halopyridines that already possess the desired chirality. diva-portal.org Similarly, planar-chiral oxazole-pyridine N,N-ligands have been developed and shown to be effective in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn

Application in Homogeneous and Heterogeneous Catalytic Systems

Chiral quinoline-based ligands have found applications in both homogeneous and heterogeneous catalysis. researchgate.net In homogeneous catalysis, the ligand and the metal precursor form a soluble catalytic complex that operates in the same phase as the reactants. In heterogeneous catalysis, the catalyst is in a different phase, often a solid, which facilitates its separation and recycling.

Chiral pyridine-containing ligands have been successfully used in palladium-catalyzed allylic alkylation reactions. diva-portal.org The steric and electronic properties of these ligands can be fine-tuned to achieve high enantioselectivities. diva-portal.org Furthermore, chiral cyclopentadienyl rhodium complexes have been developed for enantioselective C-H functionalization reactions, demonstrating the versatility of metal-ligand systems in asymmetric synthesis. snnu.edu.cn

The development of adjustable axially chiral biphenyl ligands and catalysts highlights the importance of modular design in optimizing catalytic performance for specific reactions. chemrxiv.org By systematically varying the substituents on the ligand scaffold, it is possible to create a library of catalysts with diverse steric and electronic properties, enabling the efficient synthesis of a wide range of chiral molecules. chemrxiv.org

Contributions to the Development of Functional Materials

This compound has emerged as a valuable building block in the synthesis of specialized functional materials, particularly in the construction of complex molecular architectures such as fluorene-based spirocycles. These spiro-compounds are of significant interest in materials science due to their unique three-dimensional structures, which can impart desirable electronic and photophysical properties.

Synthesis of Spirofluorenes

Detailed research has demonstrated the utility of this compound as a reactant in palladium-catalyzed spiroannulation reactions. rsc.orgrsc.org This synthetic strategy allows for the one-step construction of rsc.orgepa.gov-spirofluorenes, which are considered privileged structures for the development of functional materials. rsc.org

In this process, this compound is reacted with o-iodobiaryls in the presence of a palladium catalyst. rsc.orgrsc.org The reaction proceeds via a [4+1] spiroannulation mechanism, where the bromo- and hydroxyl- functionalities of the quinoline derivative play a crucial role. This method is notable for its ability to incorporate the quinoline moiety into a complex spirocyclic framework. The resulting spiroannulative molecules have been synthesized in moderate yields, demonstrating the viability of this approach for creating novel materials. rsc.orgrsc.org

| Reaction Type | Reactants | Product Type | Catalyst | Yield | Reference |

| [4+1] Spiroannulation | This compound, o-Iodobiaryls | Fluorene-based spirocycles | Pd(0) catalyst | 35-63% | rsc.orgrsc.org |

The development of such synthetic methodologies is crucial as it expands the library of available C-coumarin-based spirofluorenes, which possess notable spectroscopic properties. rsc.org The incorporation of the this compound unit specifically introduces a heterocyclic element that can modulate the electronic and physical properties of the final material.

Computational Chemistry and Theoretical Characterization of 5-bromoquinolin-6-ol and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 5-Bromoquinolin-6-ol. nih.govsuperfri.orgcopernicus.org These methods allow for the detailed characterization of molecular geometries, electronic distributions, and spectroscopic features.

The first step in the theoretical characterization of this compound involves the optimization of its molecular geometry. This process uses DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p), to find the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net For quinoline derivatives, computational analysis helps determine key geometric parameters like bond lengths and angles. researchgate.netresearchgate.net

Conformational analysis is crucial for flexible molecules, but for a relatively rigid structure like this compound, the focus is primarily on the orientation of the hydroxyl group. csic.esstudypug.com The planarity of the quinoline ring system is a key feature, although minor torsions can be induced by intermolecular interactions such as hydrogen bonding in a condensed phase. researchgate.net The optimization process yields the ground-state equilibrium geometry of the molecule, which is fundamental for all subsequent calculations.

Table 1: Typical Parameters for DFT-based Geometry Optimization of Quinoline Derivatives

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Method | The theoretical model used for the calculation. | Density Functional Theory (DFT) |

| Functional | The approximation to the exchange-correlation energy in DFT. | B3LYP, M06-2X, PBE0 nih.govresearchgate.net |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G(d,p), def2-TZVP nih.govresearchgate.netresearchgate.net |

| Environment | The medium in which the calculation is performed. | Gas phase or in a solvent model (e.g., SMD, PCM) researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. taylorandfrancis.comwikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net

For this compound, the energy of the HOMO is associated with its ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In quinoline derivatives, the distribution of HOMO and LUMO densities across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, the HOMO is often localized on the electron-rich phenol ring, while the LUMO may be distributed over the pyridine ring.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate electrons (nucleophilicity). Higher energy indicates greater reactivity as a nucleophile. taylorandfrancis.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept electrons (electrophilicity). Lower energy indicates greater reactivity as an electrophile. taylorandfrancis.com |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO. Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netresearchgate.net |

DFT calculations are also employed to predict various electronic properties and spectroscopic signatures of this compound. These theoretical predictions are invaluable for interpreting experimental data.

Electronic Properties : Properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated. researchgate.netscirp.org The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other species. nih.gov

Spectroscopic Signatures : Theoretical calculations can predict spectroscopic data, including:

UV-Vis Spectra : Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often from HOMO to LUMO. nih.govresearchgate.net

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method can be used to compute the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when compared to experimental values, can help confirm the molecular structure. researchgate.netresearchgate.net

Vibrational Spectra (IR) : The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared (IR) spectrum. This helps in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.netresearchgate.net

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). researchgate.netmdpi.com This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and elucidating potential mechanisms of action.

The process involves placing the 3D structure of this compound, obtained from geometry optimization, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, ranking different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For quinoline derivatives, docking studies have been used to identify key interactions with biological targets, such as specific amino acid residues in an enzyme's active site. researchgate.net Such simulations could reveal, for example, hydrogen bonding between the hydroxyl group of this compound and a polar residue in a receptor, or hydrophobic interactions involving the quinoline ring system.

Electrochemical Behavior and Redox Mechanism Studies

Electrochemical techniques are essential for characterizing the redox properties of this compound, providing information on its electron transfer processes. frontiersin.orgrsc.org These studies are crucial for applications in sensor development, catalysis, and for understanding potential metabolic transformations.

Cyclic Voltammetry (CV) is a widely used electrochemical technique for investigating the redox behavior of chemical species. als-japan.comresearchgate.net In a CV experiment, the potential applied to an electrode is swept linearly in a triangular waveform. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. als-japan.com For a compound like this compound, CV can determine the oxidation and reduction potentials, assess the reversibility of the redox processes, and provide insights into the reaction kinetics. ajol.infochemmethod.comresearchgate.net The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the quinoline scaffold would be expected to influence its electrochemical behavior. The oxidation process likely involves the hydroxyl group.

Differential Pulse Voltammetry (DPV) is a more sensitive technique derived from linear sweep voltammetry. palmsens.comwikipedia.org It applies a series of regular voltage pulses superimposed on a linear potential ramp. wikipedia.org The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. palmsens.com This method results in a peak-shaped output where the peak height is proportional to the concentration of the analyte, making DPV highly suitable for quantitative analysis at low concentrations. wikipedia.orgnih.gov The technique can minimize the effects of charging current, leading to enhanced sensitivity compared to CV. wikipedia.orgresearchgate.net Investigating this compound with DPV would allow for the precise determination of its oxidation potential with high sensitivity.

Table 3: Typical Experimental Parameters for Voltammetric Analysis

| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE), Platinum | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl, Saturated Calomel Electrode (SCE) | Ag/AgCl, Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum wire | Platinum wire |

| Supporting Electrolyte | Buffer solution (e.g., phosphate, acetate), KNO₃, NaClO₄ | Buffer solution (e.g., phosphate, acetate) |

| Scan Rate (ν) | 25 - 1000 mV/s | 10 - 100 mV/s |

| Pulse Amplitude | N/A | 5 - 50 mV palmsens.com |

| Potential Range | Dependent on the redox activity of the analyte | Dependent on the redox activity of the analyte |

Analysis of Oxidation and Reduction Processes

The electrochemical behavior of quinoline derivatives, including oxidation and reduction processes, is a subject of significant research, often investigated through techniques like cyclic voltammetry and supported by computational studies. mdpi.comnih.gov The redox properties are strongly influenced by the nature and position of substituents on the quinoline core. researchgate.net

Research on various hydroxyquinoline derivatives demonstrates that the hydroxyl (-OH) group is typically involved in an oxidation process. researchgate.net This oxidation mechanism is generally not influenced by the presence of other groups, like a carboxylic acid function. researchgate.net In the presence of a proton acceptor, the oxidation of hydroxyquinolines can proceed via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism, involving two electrons and two protons for each molecule. researchgate.net

Substituents on the quinoline ring significantly modulate the oxidation and reduction potentials. For instance, the introduction of a methyl group has been shown to facilitate oxidation. mdpi.comnih.gov Conversely, electron-withdrawing groups, such as a nitro group, make the quinoline system easier to reduce. researchgate.net In the case of this compound, the electron-withdrawing nature of the bromine atom would be expected to make the molecule more susceptible to reduction compared to the unsubstituted quinolin-6-ol, while the electron-donating hydroxyl group would facilitate oxidation.

Studies on related 8-hydroxyquinoline derivatives used as corrosion inhibitors show they act as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions. doi.orgacs.org The electrochemical impedance spectroscopy (EIS) data for these compounds indicate that they increase polarization resistance by adsorbing onto metal surfaces. doi.orgacs.orgmdpi.com The oxidation state of metals can also be a factor in these processes. ku.edu

The following table summarizes the influence of different substituents on the redox potentials of quinoline derivatives as reported in various studies.

| Compound/Derivative Class | Substituent Effect | Observation | Source(s) |

| 6-(dimethylamino)quinoline-5-carbaldehyde | Methyl group (on methylated derivative) | Facilitates oxidation; Reduction potential becomes more negative. | mdpi.comnih.gov |

| 6-nitro-4-phenylquinoline | Nitro group (electron-withdrawing) | Easiest to reduce among studied derivatives. | researchgate.net |

| Hydroxyquinolines | Hydroxyl group | Undergoes oxidation, potentially via a two-electron, two-proton transfer. | researchgate.net |

| 8-Hydroxyquinoline derivatives | Various (alkyl chains, heteroatoms) | Act as mixed-type inhibitors, influencing both oxidation (anodic) and reduction (cathodic) processes in corrosion. | doi.orgacs.org |

This table is generated based on findings for various quinoline derivatives to illustrate general principles applicable to this compound.

Correlation of Electrochemical and Spectroscopic Properties

A strong correlation exists between the electrochemical properties (i.e., oxidation and reduction potentials) and the spectroscopic properties (i.e., UV-Vis absorption) of quinoline derivatives. mdpi.comnih.govresearchgate.net This relationship is fundamentally governed by the molecule's electronic structure, particularly the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating this connection. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter.

Spectroscopically, the low-energy absorption bands in the UV-Vis spectra of quinolinol derivatives are typically assigned to π–π* electronic transitions. researchgate.net The energy of this transition is directly related to the HOMO-LUMO gap. Therefore, structural modifications that alter the HOMO and LUMO energies will affect both the redox potentials and the absorption wavelength.

Key correlations observed in research include:

Substituent Effects : The character of the substituent (electron-donating or electron-withdrawing) influences both electrochemical and spectroscopic properties. researchgate.net An increase in the electron-donating effect of a substituent can cause a gradual redshift (bathochromic shift) in the emission spectra. researchgate.net

HOMO-LUMO Gap : A smaller HOMO-LUMO energy gap generally corresponds to easier oxidation and reduction, as well as absorption of longer-wavelength light (a shift towards the red end of the spectrum). DFT studies on 6-Bromoquinolin-4-ol derivatives showed energy gaps in the range of 4.93 to 5.07 eV. nih.gov

Frontier Orbitals and Redox Potentials : Computational studies on quinolinecarbaldehydes have used frontier molecular orbital calculations to support and explain the observed oxidation and reduction potentials. mdpi.com

| Structural/Electronic Change | Effect on Electrochemical Properties | Effect on Spectroscopic Properties (UV-Vis) | Source(s) |

| Introduction of electron-donating group | Facilitates oxidation (lower potential) | Bathochromic shift (longer λmax) | researchgate.net |

| Introduction of electron-withdrawing group | Facilitates reduction (less negative potential) | Hypsochromic shift (shorter λmax) | researchgate.net |

| Decrease in HOMO-LUMO energy gap | Molecule is easier to both oxidize and reduce | Absorption occurs at longer wavelengths (redshift) | researchgate.netnih.gov |

This table presents a generalized correlation based on published findings for quinoline derivatives.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or physical properties. wikipedia.org For quinoline derivatives, these analyses, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are used to guide the design of new compounds with enhanced efficacy for various applications, including as antimalarial agents or corrosion inhibitors. acs.orgnih.gov

The analysis involves identifying key molecular features or calculated descriptors (e.g., steric, electronic, hydrophobic) that correlate with a specific activity or property. wikipedia.orgnih.gov For quinoline derivatives, SAR studies have revealed several important structural aspects:

Electronic Effects : The activity of compounds can be highly dependent on the electronic properties of substituents. For HIV-1 reverse transcriptase inhibitors, activity was found to increase with electron-withdrawing substituents at the 6-position of the quinoline ring, which corresponds to a decrease in the LUMO energy. researchgate.net

Lipophilicity : The presence of halogen atoms, such as the bromine in this compound, often increases the lipophilicity of the molecule. mdpi.com This property can be critical for biological activity, influencing factors like membrane permeability.

Molecular Descriptors in QSAR : QSAR models for quinoline derivatives have been developed using a variety of descriptors. For antimalarial activity, models have been built using descriptors for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions. nih.gov For corrosion inhibition of 8-hydroxyquinoline derivatives, QSAR models have been established using quantum chemical parameters like the energies of HOMO (EHOMO) and LUMO (ELUMO), the HOMO-LUMO gap, and the dipole moment (μ). acs.org

A study on the corrosion inhibition of 8-hydroxyquinoline derivatives on N80 steel established linear and non-linear QSAR models. acs.org The linear model showed a strong correlation (R² = 0.934) between inhibition efficiency and descriptors such as interaction energy (Eint) and dipole moment (μ). acs.org This indicates that both the strength of adsorption onto the metal surface and the polarity of the molecule are critical for its protective properties.

The following table presents key molecular descriptors and their influence on the activity of quinoline derivatives based on published QSAR studies.

| Descriptor | Type of Activity/Property | Influence on Activity/Property | Source(s) |

| LUMO Energy | HIV-1 RT Inhibition | Lower LUMO energy (from electron-withdrawing groups) increases activity. | researchgate.net |

| Steric Fields | Antimalarial | The size and shape of substituents influence binding to the target enzyme. | nih.gov |

| Electrostatic Fields | Antimalarial | The distribution of charge in the molecule is critical for its interaction with the biological target. | nih.gov |

| Interaction Energy (Eint) | Corrosion Inhibition | A higher (more negative) interaction energy with the metal surface correlates with better inhibition efficiency. | acs.org |

| Dipole Moment (μ) | Corrosion Inhibition | Molecular polarity is a significant factor in the QSAR model for corrosion inhibition. | acs.org |

This table summarizes findings from SAR/QSAR studies on various quinoline derivatives to illustrate the principles that would apply to this compound.

Conclusion and Future Research Directions

Summary of Current Academic Advancements and Identified Knowledge Gaps

Academic exploration specifically targeting 5-Bromoquinolin-6-ol is currently in a nascent stage. The compound is commercially available, primarily utilized as a building block or intermediate in organic synthesis. bldpharm.com Its fundamental properties are cataloged, but comprehensive studies on its reactivity, biological activity, and potential applications are conspicuously absent from the scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 115581-09-4 | guidechem.com |

| Molecular Formula | C₉H₆BrNO | guidechem.com |

| Molecular Weight | 224.05 g/mol | guidechem.com |

| Predicted pKa | 7.34 ± 0.40 | guidechem.com |

| Appearance | Solid | guidechem.com |

| Storage | Sealed in dry, room temperature | bldpharm.com |

Emerging Research Avenues and Potential for this compound in Interdisciplinary Fields

Despite the limited direct research, the extensive studies on related halogenated quinolines provide a roadmap for future investigations into this compound. The structural similarity to compounds with proven biological efficacy suggests several promising research avenues.

Medicinal Chemistry and Pharmacology: The quinoline scaffold is a privileged structure in drug discovery. acs.org Halogenated 8-hydroxyquinolines, for instance, are known to possess potent antimicrobial and antifungal properties, often linked to their ability to chelate metal ions essential for microbial enzymes. scispace.com Likewise, various bromo-substituted quinolines have demonstrated significant antiproliferative activity against human cancer cell lines. nih.govmdpi.com A primary emerging avenue is the systematic screening of this compound for similar bioactivities. Such studies would not only evaluate its therapeutic potential but also contribute valuable data to the structure-activity relationship (SAR) models of quinoline derivatives. preprints.org

Materials Science: Quinoline derivatives, particularly 8-hydroxyquinolines, are classic ligands for creating metal complexes used in organic light-emitting diodes (OLEDs) due to their fluorescent properties. nih.govrroij.com The introduction of a bromine atom can modulate the electronic properties and photophysical behavior of these complexes. Investigating the coordination chemistry of this compound with metals like aluminum and zinc could uncover novel materials with unique luminescent or semiconducting properties.

Agrochemicals: The antifungal and insecticidal properties of certain quinoline derivatives are well-documented. scispace.comrroij.com Research into the efficacy of this compound against plant pathogens could lead to the development of new, effective agricultural agents.

Table 2: Comparison of Investigated Applications for Bromo-Hydroxyquinoline Isomers

| Compound | Investigated Applications | Key Findings |

|---|---|---|

| 5-Bromo-8-hydroxyquinoline | Anticancer, Antimicrobial, Neuroprotection | Induces apoptosis in cancer cells; chelates metal ions, disrupting microbial enzymes. cymitquimica.com |

| 7-Bromo-8-hydroxyquinoline | Anticancer, Antibacterial, Antioxidant | Forms cytotoxic copper complexes; shows activity against Gram-positive bacteria. researchgate.netmdpi.commdpi.com |

| 6-Bromo-7-hydroxyquinoline | Anticancer, Antibacterial | Derivatives show potent activity against S. aureus and MCF-7 breast cancer cells. vulcanchem.com |

| This compound | (Largely Unexplored) | Represents a key knowledge gap; a candidate for screening in all listed applications. |

Challenges and Opportunities in the Synthesis and Application of Halogenated Quinoline Derivatives

The broader class of halogenated quinolines, including this compound, presents both challenges and opportunities for chemists.

Challenges:

Regioselectivity in Synthesis: A primary synthetic hurdle is controlling the position of halogenation on the quinoline ring. Classical methods often require harsh conditions and can lead to mixtures of isomers, complicating purification and reducing yields. tandfonline.com Developing site-selective reactions is crucial for efficiently producing specific derivatives like this compound.

Understanding Structure-Activity Relationships: The biological effects of quinoline derivatives can be highly sensitive to minor structural changes. A significant challenge lies in deconvoluting the complex interplay between substitution patterns, pharmacokinetics, and biological targets to design safer and more effective therapeutic agents. mdpi.compreprints.org

Toxicity: While halogenation can enhance biological activity, it can also increase toxicity. A key consideration in developing these compounds for therapeutic use is mitigating off-target effects and ensuring an acceptable safety profile. mdpi.com